molecular formula C17H19N3O3 B13786315 m-(3,3-Dimethylureido)phenyl benzylcarbamate CAS No. 73953-81-8

m-(3,3-Dimethylureido)phenyl benzylcarbamate

Cat. No.: B13786315
CAS No.: 73953-81-8
M. Wt: 313.35 g/mol
InChI Key: QCIAAZVLAHKARA-UHFFFAOYSA-N
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Description

m-(3,3-Dimethylureido)phenyl benzylcarbamate is a synthetic carbamate derivative featuring a benzylcarbamate group attached to a meta-substituted phenyl ring bearing a 3,3-dimethylureido moiety. Its structural formula includes:

  • Benzylcarbamate group: Provides hydrolytic stability and influences bioavailability.
  • Meta-substitution pattern: Affords steric and electronic effects critical for interactions with biological targets .

Synthesis: The compound can be synthesized via nucleophilic substitution reactions. For example, benzyl (4-aminophenyl)(diphenoxyphosphoryl)methylcarbamate reacts with dimethylcarbamoyl chloride to yield derivatives like benzyl ((4-(3,3-dimethylureido)phenyl)(diphenoxyphosphoryl)methyl)carbamate, as confirmed by ¹H NMR and mass spectrometry .

These analogs are applied at rates of 8–20 lb/acre for controlling herbaceous and woody species .

Toxicity: Related compounds like NIA 11092 show acute oral LD₅₀ values of 30 mg/kg in rats, indicating high toxicity. The benzylcarbamate variant may exhibit similar hazards due to shared carbamate functionality .

Properties

CAS No.

73953-81-8

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

[3-(dimethylcarbamoylamino)phenyl] N-benzylcarbamate

InChI

InChI=1S/C17H19N3O3/c1-20(2)16(21)19-14-9-6-10-15(11-14)23-17(22)18-12-13-7-4-3-5-8-13/h3-11H,12H2,1-2H3,(H,18,22)(H,19,21)

InChI Key

QCIAAZVLAHKARA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1=CC(=CC=C1)OC(=O)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Preparation Methods of m-(3,3-Dimethylureido)phenyl benzylcarbamate

General Synthetic Strategy

The synthesis of This compound generally involves:

  • Formation of the benzylcarbamate moiety by carbamoylation of benzylamine derivatives.
  • Introduction of the 3,3-dimethylureido group onto the meta position of the phenyl ring.
  • Protection and deprotection steps to control reactivity of amino and hydroxyl groups.
  • Use of coupling reactions such as nucleophilic substitution or palladium-catalyzed cross-coupling to assemble the molecule.

This approach aligns with methods used for related carbamate and urea derivatives, as seen in the synthesis of structurally similar compounds in recent literature.

Stepwise Preparation Protocol

Synthesis of Benzylcarbamate Intermediate
  • Starting material: Benzylamine or substituted benzylamines.
  • Reagents: Triphosgene or carbamoyl chlorides are commonly used to generate isocyanates in situ.
  • Procedure: Benzylamine reacts with triphosgene under triethylamine catalysis to form benzyl isocyanate intermediates, which then undergo nucleophilic substitution to yield benzylcarbamate derivatives.
  • Yields: Typically 70–85% under mild conditions.
Introduction of 3,3-Dimethylureido Group
  • Starting material: The benzylcarbamate intermediate.
  • Reagents: 3,3-Dimethylurea or its reactive derivatives.
  • Procedure: The urea moiety is introduced via nucleophilic substitution or amidation reactions at the meta position of the phenyl ring. This step may require protection of other functional groups to avoid side reactions.
  • Conditions: Often carried out in aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) at controlled temperatures (room temperature to 50°C).
  • Purification: Chromatographic techniques or recrystallization.
Protection and Deprotection Steps
  • Protecting groups: tert-Butyloxycarbonyl (BOC) or acetyl groups are used to protect amines during multi-step synthesis.
  • Deprotection: Acidic or basic conditions remove protecting groups after key transformations are complete.
  • Example: BOC-protected benzylamines are converted to carbamates, followed by deprotection to yield the free amine for urea coupling.

Representative Experimental Data

Step Reagents/Conditions Yield (%) Notes
Benzylamine + Triphosgene Triethylamine, DCM, room temperature, overnight 70–85 Formation of benzyl isocyanate intermediate and subsequent carbamate formation
Urea coupling 3,3-Dimethylurea, THF, 20–50°C, 5–12 hours 60–75 Amidation at meta position, requires protection of other functional groups
Protection (BOC) BOC anhydride, triethylamine, THF, room temp 68–96 Protects amine groups for selective reactions
Deprotection Acidic conditions (e.g., TFA in DCM), room temp 80–90 Removes BOC protecting groups to free amines for further functionalization

Analysis of Reaction Conditions and Yields

  • Solvent choice: Aprotic solvents like THF and DCM are preferred for their ability to dissolve both organic substrates and reagents while maintaining mild reaction conditions.
  • Temperature control: Most reactions proceed efficiently at room temperature or slightly elevated temperatures (20–50°C), minimizing side reactions.
  • Catalysts and bases: Triethylamine is commonly used as a base to neutralize acidic byproducts and facilitate nucleophilic substitution.
  • Purification: Flash chromatography and recrystallization are standard to achieve high purity, confirmed by spectroscopic methods.

Characterization and Confirmation of Product

Summary of Research Outcomes

  • The multi-step synthesis of This compound is feasible with moderate to high yields (60–85%) depending on reaction optimization.
  • Protection strategies are critical to prevent side reactions during urea coupling.
  • The compound can be reliably characterized by standard analytical techniques, confirming structure and purity.
  • Reaction conditions favor mild temperatures and common organic solvents, making the process accessible for research and scale-up.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-3-(p-hydroxyphenyl)urea benzylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

1.1 Cholinesterase Inhibition

One of the prominent applications of carbamate derivatives, including m-(3,3-Dimethylureido)phenyl benzylcarbamate, is their role as cholinesterase inhibitors. Such compounds are crucial in treating neurodegenerative diseases like Alzheimer's disease. The mechanism typically involves the inhibition of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance cognitive function and memory .

1.2 Multi-Target Drug Design

Recent studies have indicated that derivatives of benzyl carbamates can be designed to target multiple receptors simultaneously. For instance, compounds similar to this compound have been shown to exhibit affinity for adenosine receptors and monoamine oxidase B (MAO-B), making them potential candidates for treating Parkinson's disease and other neurodegenerative disorders .

Bioconjugation and Drug Delivery

2.1 Self-Immolative Linkers

This compound can be utilized as a self-immolative linker in bioconjugation strategies. This application is particularly relevant for the pH-responsive release of therapeutic agents. The compound can serve as a stable intermediate that releases active drugs under specific physiological conditions, enhancing targeted drug delivery systems .

2.2 Polymer Conjugation

The labile carbamate bond allows for the attachment of drugs to polymeric carriers, facilitating controlled release profiles. This approach is significant in developing sustained-release formulations that improve therapeutic efficacy while minimizing side effects .

Material Science

3.1 Synthesis of Functional Materials

In material science, this compound has been explored for synthesizing functional materials due to its unique structural properties. Its ability to form stable bonds with various substrates makes it an attractive candidate for developing coatings and adhesives with enhanced performance characteristics .

3.2 Solubility Enhancements

Research has shown that modifying the structure of carbamates can lead to improved solubility in physiological conditions. This property is essential for ensuring adequate bioavailability of therapeutic agents derived from this compound .

Case Studies

Study Objective Findings
Study on Cholinesterase InhibitorsEvaluate the efficacy of carbamate derivativesDemonstrated significant inhibition of acetylcholinesterase activity by this compound, suggesting potential for Alzheimer's treatment .
Multi-Target Drug DevelopmentAssess receptor affinityFound that derivatives exhibited high selectivity for A1 and A2A adenosine receptors with potential for Parkinson's disease treatment .
Bioconjugation TechniquesInvestigate drug release mechanismsConfirmed pH-responsive behavior of the compound when linked to therapeutic agents, enhancing targeted delivery .
Functional Material SynthesisExplore application in coatingsIdentified improved adhesion properties when used as a component in polymeric materials .

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-3-(p-hydroxyphenyl)urea benzylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key attributes of m-(3,3-Dimethylureido)phenyl benzylcarbamate with structurally related compounds:

Compound Name Key Structural Features Primary Application Toxicity (Oral LD₅₀) Synthesis Method Reference
This compound Benzylcarbamate, m-ureido substituent Potential herbicide Not reported Nucleophilic substitution
NIA 11092 (tert-butyl variant) tert-Butylcarbamate, m-ureido group Soil sterilant (herbicide) 30 mg/kg (rat) Not detailed
MS275 Pyridinylmethyl, benzylcarbamate HDAC inhibitor (anticancer) Not reported Multi-step alkylation
Ethyl triazolyl carbamate (Compound 3) Ethylcarbamate, triazole ring Intermediate in synthesis Not reported Nucleophilic substitution
Compound 123 () Diphenoxyphosphoryl, benzylcarbamate Research chemical Not reported Carbamoylation

Key Findings:

Functional Group Impact :

  • Carbamate substituent : Benzyl (this compound) vs. tert-butyl (NIA 11092) groups alter hydrophobicity and environmental persistence. Benzyl derivatives may exhibit faster degradation due to aromatic ring reactivity .
  • Ureido vs. Hydroxamic Acid : Compounds like MS275 (HDAC inhibitor) and ’s hydroxamic acids (antioxidants) demonstrate that carbamate/hydroxamate groups dictate target specificity (e.g., enzyme inhibition vs. radical scavenging) .

Biological Activity :

  • Herbicidal vs. Pharmaceutical : NIA 11092 and its analogs act via soil residual activity, while MS275 targets epigenetic regulation. This highlights carbamates' versatility depending on substituents .
  • Toxicity Profile : The tert-butyl variant (NIA 11092) is highly toxic (LD₅₀ 30 mg/kg), whereas benzylcarbamates’ toxicity may vary with metabolic pathways (e.g., hydrolysis to benzyl alcohol) .

Synthetic Pathways :

  • Nucleophilic substitution (e.g., reacting amines with chloroformates) is common for carbamates. and confirm this method’s utility for introducing diverse substituents .

Research Implications and Gaps

  • Structure-Activity Relationships (SAR) : Further studies are needed to correlate substituent effects (e.g., benzyl vs. tert-butyl) with herbicidal efficacy and environmental persistence.
  • Toxicity Mitigation: Modifying the ureido or carbamate groups could reduce non-target toxicity while retaining activity.
  • Comparative Bioavailability : Benzylcarbamates’ solubility and membrane permeability relative to tert-butyl analogs remain underexplored .

Q & A

Q. What synthetic methodologies are effective for synthesizing m-(3,3-Dimethylureido)phenyl benzylcarbamate, and what are their limitations?

  • Methodology :
    • Copper-catalyzed three-component carboamination is often ineffective for benzylcarbamate derivatives due to competing N-benzylation (Chan-Lam coupling) or alkyl-Heck pathways .
    • Alternative routes involve stepwise functionalization:

Urea formation : Reacting 3-aminophenyl derivatives with dimethylcarbamoyl chloride under basic conditions to introduce the dimethylureido group .

Carbamate installation : Benzyl chloroformate or benzyloxycarbonyl (Cbz) protection of the amine intermediate, followed by purification via column chromatography .

  • Limitations : Low yields (e.g., 15% in direct coupling) due to steric hindrance from the dimethylurea group and competing side reactions .

Q. How is this compound characterized structurally?

  • Analytical techniques :
    • NMR : Key signals include:
  • ¹H NMR : δ 3.04 ppm (s, 6H, N(CH₃)₂), 5.08–5.17 ppm (d, J = 12.0 Hz, ArCH₂Ar), and aromatic proton resonances between 6.43–7.42 ppm .
  • ¹³C NMR : δ 164.79 ppm (CONH), 157.51 ppm (carbamate carbonyl), and 38.7–49.5 ppm (N(CH₃)₂) .
    • Mass spectrometry : MALDI-TOF m/z 215.44 (calculated 215.10 for C₁₂H₁₃N₃O) confirms molecular weight . ESI-MS m/z 560.7 [M+H]⁺ aligns with derivatives .

Q. What are the regulatory and nomenclature considerations for this compound?

  • Synonyms : The compound is listed as "Karbutilate" in environmental regulations and referred to as "Tandex" in historical agricultural research .
  • Handling : Classified under hazardous carbamates; requires storage in anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How do reaction conditions influence the stability and reactivity of this compound?

  • Acidic conditions : The carbamate group hydrolyzes to release benzylamine under acidic media (e.g., pivalic acid in ethanol), acting as a "reservoir" for controlled amine release .
  • Optimization : Excess amine (1.5–2.0 equiv.) and polar aprotic solvents (e.g., DMF) improve coupling yields (83% in optimized ester-amine reactions) .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Data conflict :
    • Direct coupling of benzylcarbamate derivatives yields ≤15% due to steric effects .
    • Indirect routes (e.g., hydrolysis of pre-formed ureas) achieve >80% yields but require multi-step purification .
  • Resolution : Use protecting groups (e.g., tert-butoxycarbonyl, Boc) to block competing reactive sites during urea formation .

Q. What biological or catalytic roles are associated with this compound’s structural analogs?

  • Enzyme inhibition : Analogous carbamates (e.g., Merimepodib derivatives) exhibit IMPDH inhibition (IC₅₀ = 0.1–1.0 µM) via urea-mediated protein binding .
  • Catalytic intermediates : Cobalt(III)-catalyzed olefination uses arylurea-directed regioselectivity, suggesting potential for metal-complexation studies .

Q. How can researchers address low reactivity in cross-coupling reactions involving this compound?

  • Strategies :
    • Replace benzylcarbamate with more reactive groups (e.g., morpholine) to favor alkyl-Heck pathways .
    • Employ microwave-assisted synthesis to reduce reaction time and suppress side products .

Methodological Recommendations

  • Synthesis : Prioritize stepwise functionalization over one-pot reactions to mitigate steric clashes .
  • Characterization : Use tandem LC-MS/NMR for real-time monitoring of hydrolysis or degradation .
  • Data validation : Cross-reference HRMS and isotopic patterns to confirm molecular integrity .

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